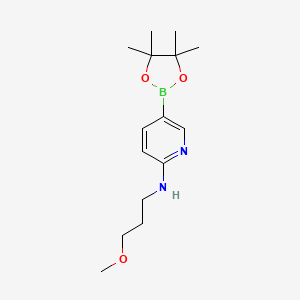

N-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C15H25BN2O3 and its molecular weight is 292.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and molecular chaperone inhibition. This article reviews the biological activity of this compound based on available research findings and case studies.

- CAS Number : 2490665-95-5

- Molecular Formula : C15H25BN2O3

- Molecular Weight : 293.17 g/mol

- Structure : The compound contains a pyridine ring substituted with a methoxypropyl group and a boron-containing dioxaborolane moiety.

The biological activity of this compound is largely attributed to its interaction with heat shock protein 90 (HSP90), which is a molecular chaperone involved in the stabilization and maturation of various client proteins that are crucial for cancer cell survival. Inhibition of HSP90 can lead to the degradation of these client proteins, thereby inducing apoptosis in cancer cells.

Key Mechanisms:

- HSP90 Inhibition : The compound acts as an HSP90 inhibitor, disrupting its ATPase activity and leading to the destabilization of oncogenic proteins.

- Antitumor Activity : Preclinical studies indicate that compounds targeting HSP90 can exhibit significant antitumor effects by promoting apoptosis in cancer cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- In Vitro Studies : Research indicates that this compound was tested against several cancer cell lines. The results showed a marked decrease in cell viability at concentrations above 2 μM.

- In Vivo Models : Animal studies demonstrated that administration of this compound led to significant tumor regression in xenograft models without notable toxicity.

Safety and Toxicology

While promising as an antitumor agent, safety assessments are crucial. Preliminary toxicological studies suggest that the compound may cause skin irritation and has harmful effects if ingested . Further clinical trials are necessary to establish a comprehensive safety profile.

Aplicaciones Científicas De Investigación

Based on the search results, here's information regarding the compound N-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine :

Unfortunately, the search results do not contain detailed articles, data tables, or case studies specifically focusing on the applications of "this compound." However, information on similar compounds and related chemical properties can be extracted.

1. N-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- PubChem CID: 46739649

- Molecular Formula: C14H24BN3O3

- Molecular Weight: 293.17 g/mol

- IUPAC Name: N-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCCOC

2. N-(3-Methoxypropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- PubChem CID: 163201400

- Molecular Formula: C17H26BNO4

- Molecular Weight: 319.2 g/mol

- IUPAC Name: N-(3-methoxypropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCCOC

3. N-(3-methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Linear Formula: C17H26BNO4

- IUPAC Name: N-(3-methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- InChI: 1S/C17H26BNO4/c1-16(2)17(3,4)23-18(22-16)14-9-7-13(8-10-14)15(20)19-11-6-12-21-5/h7-10H,6,11-12H2,1-5H3,(H,19,20)

4. 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

- Molecular Formula: C12H16BN3O2

- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2N=CC=C3

- InChI: InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-8-14-10-6-5-7-15-16(9)10/h5-8H,1-4H3

5. 1-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

General Information on Related Compounds:

- The search results mention related compounds with the "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl" group, which is a boronic acid pinacol ester. These compounds are often used in organic synthesis as building blocks for Suzuki-Miyaura coupling reactions .

- Some of the compounds have potential applications in medicinal chemistry, such as estrogen receptor down-regulators for cancer treatment .

- These compounds may also exhibit advantageous physical properties and favorable toxicity profiles, making them suitable as therapeutic agents .

Propiedades

IUPAC Name |

N-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-8-13(18-11-12)17-9-6-10-19-5/h7-8,11H,6,9-10H2,1-5H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHUJXFLMBRRTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.